(S)-2-((Carboxymethyl)amino)propanoic acid
Overview
Description
(S)-2-((Carboxymethyl)amino)propanoic acid is a derivative of amino acids, which are fundamental components of peptides and proteins, playing a crucial role in various biological processes. The specific structure and stereochemistry of such compounds can significantly influence their biological activity and their utility in pharmaceutical applications.
Synthesis Analysis
The synthesis of related amino acid derivatives has been explored in the literature. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, achieving the stereoselective synthesis of the free amino acid. These methodologies have allowed for the preparation of bis(cyclobutane) beta-dipeptides and their enantio and diastereomers in high yields . Similarly, stereoisomers of 2-amino-3-(1,2-dicarboxyethylthio) propanoic acid were synthesized by reacting L- and D-cysteine with fumaric acid, demonstrating the versatility of synthetic approaches in generating various stereoisomers of related compounds .
Molecular Structure Analysis
The molecular structure of amino acid derivatives can be quite complex. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct with acetic acid and water revealed a monoclinic system with specific geometric parameters. The indole ring in this structure was found to be essentially planar, which is a common feature in related compounds . Such detailed structural analyses are crucial for understanding the conformation and potential interactions of these molecules.
Chemical Reactions Analysis
The chemical reactivity of amino acid derivatives is influenced by their functional groups and stereochemistry. The presence of multiple carboxylic acid groups, amino groups, and other substituents can lead to a variety of chemical reactions, including the formation of peptides through amide bond formation. The research has shown that the cyclobutane ring can act as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-((Carboxymethyl)amino)propanoic acid derivatives are determined by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structure of related compounds, can affect the solubility, melting point, and other physical properties. The optical properties of these compounds are also of interest, as they can help in determining the absolute configuration of stereoisomers, which is essential for understanding their pharmacological activity .
Scientific Research Applications
Corrosion Inhibition : A study demonstrated the use of amino acids, including a derivative of (S)-2-((Carboxymethyl)amino)propanoic acid, as corrosion inhibitors for mild steel. These inhibitors were shown to be effective, with one achieving up to 96.08% inhibition efficiency (Srivastava et al., 2017).
Brain Tumor Imaging : Another research focused on the enantiomers of a compound related to (S)-2-((Carboxymethyl)amino)propanoic acid for use in positron emission tomography (PET) for brain tumor imaging. The (S)-enantiomer showed promising properties for this purpose (McConathy et al., 2010).
Enzymatic Synthesis : The enzymatic synthesis of (S)-amino acids, including variants of (S)-2-((Carboxymethyl)amino)propanoic acid, has been explored. These methods provide efficient routes for synthesizing such compounds (Chen et al., 2011).
Metabolism and Drug Metabolism Studies : The metabolism of S-carboxymethyl-L-cysteine, a derivative of (S)-2-((Carboxymethyl)amino)propanoic acid, has been studied extensively. It revealed complex interactions with intermediary metabolism, suggesting its potential in therapeutic applications (Mitchell & Steventon, 2012).
Optical Resolution and Synthesis : Optical resolution techniques have been developed for compounds like (S)-2-((Carboxymethyl)amino)propanoic acid, enabling the synthesis of optically pure forms. These methods are crucial for creating specific isomers of pharmaceutical interest (Shiraiwa et al., 1998).
Biocatalysis : The use of Methylobacterium for the biocatalysis of β-amino acids, related to (S)-2-((Carboxymethyl)amino)propanoic acid, has been investigated for the production of pharmaceutical intermediates (Li et al., 2013).
Green Chemistry Applications : The synthesis and evaluation of green Schiff's bases, derived from amino acids including variants of (S)-2-((Carboxymethyl)amino)propanoic acid, have been studied for their corrosion inhibition properties, demonstrating the potential of these compounds in environmentally friendly applications (Gupta et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(carboxymethylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Carboxymethyl)amino)propanoic acid | |
CAS RN |
56857-47-7 | |
Record name | Strombine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STROMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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